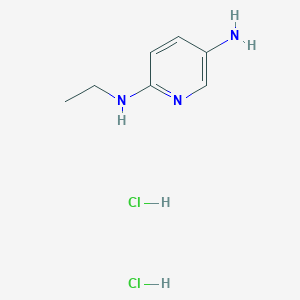

N2-Ethylpyridine-2,5-diamine dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

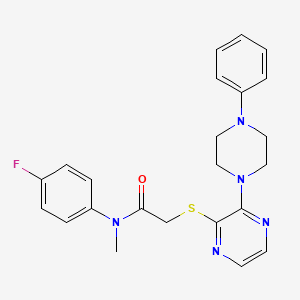

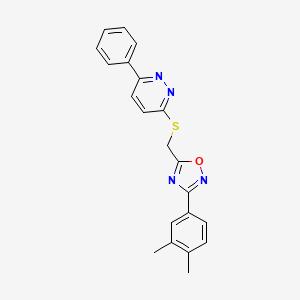

N2-Ethylpyridine-2,5-diamine dihydrochloride is a derivative of ethylenediamine, where the ethylene bridge is substituted with a pyridine ring. This compound is related to various diamine compounds that have been synthesized and studied for their potential applications in coordination chemistry and as ligands for metal complexes. The synthesis of related compounds often involves reactions with primary amines or aminopyridines, as seen in the synthesis of a variety of 2,2'-bipyridylamines .

Synthesis Analysis

The synthesis of related diamine compounds typically involves direct reactions with amines. For example, the synthesis of N,N'-bis(5,5-dimethyl-2-phospha-2-thio-1,3-dioxan-2-yl) ethylene diamine was achieved by reacting neopentyl glycol, phosphorus thio-chloride, and 1,2-ethylenediamine . Similarly, dipyridylamine ligands were synthesized from primary amines or 2-aminopyridines using palladium-catalyzed aryl amination . These methods could potentially be adapted for the synthesis of N2-Ethylpyridine-2,5-diamine dihydrochloride by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of diamine compounds is often characterized using techniques such as IR, 1H NMR spectra, and X-ray crystallography. For instance, the crystal structure of a related compound was determined to be monoclinic with specific space group parameters . The coordination chemistry of dipyridylamine ligands with Group 10 metals revealed that these ligands coordinate through the two pyridine N-atoms, which could be similar in the case of N2-Ethylpyridine-2,5-diamine dihydrochloride when coordinating with metals .

Chemical Reactions Analysis

Diamine compounds can participate in various chemical reactions, including coordination with metal centers to form complexes. The nickel complexes of dipyridylamine ligands, for example, were found to be highly active in ethylene oligomerization when activated with a co-catalyst . This suggests that N2-Ethylpyridine-2,5-diamine dihydrochloride could also exhibit interesting reactivity when used as a ligand in metal-catalyzed reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of diamine compounds, such as thermal stability and solubility, are important for their practical applications. The thermal stability of a related diamine compound was assessed using TG analysis, showing good thermal stability and char-forming capability . The solubility and reactivity of N2-Ethylpyridine-2,5-diamine dihydrochloride would need to be studied in a similar manner to determine its suitability for various applications.

Scientific Research Applications

Chemical Synthesis and Organic Reagents Development :

- N2-Ethylpyridine-2,5-diamine derivatives have been used as initial reagents for incorporating into organic compounds, yielding various reagents with ethylene diamine propionate moieties. This approach facilitates the synthesis of tertiary amine derivatives (Tsirul’nikova, Chicherina, & Fetisova, 2010).

Coordination Chemistry and Metal Complexes :

- Complexes with ethylenediamine and related compounds demonstrate interesting spectral and redox properties. For instance, ethylenediamine complexes have been used in studying the oxidation processes of coordinated diamines in ruthenium complexes (Brown, Weaver, Keene, Meyer, & Kenan, 1976).

- Ethylene diamine has also been used in the synthesis of barium coordination polymers with bipyridine-dicarboxylate ligands, leading to novel complexes with unique spectroscopic characteristics (Tadayon Pour, Khalighi, Yousefi, & Amani, 2015).

Molecular and Supramolecular Structures :

- Research has focused on the structural analysis and energy minimizations of complexes containing aminomethylpyridine and ethylenediamine, revealing insights into the stability and geometric arrangements of these compounds (Zhu, Guang-yi, Xue-qiang, Sai-feng, Qian-jiang, Jackson, Zhan-Bing, & La-sheng, 2004).

- The structure of complexes like 2-ethylpyridine with 2,6-dichloro-4-nitrophenol has been determined using X-ray diffraction, providing valuable data on intermolecular interactions and charge separation (Majerz & Sawka-Dobrowolska, 1996).

Pharmaceutical Analysis and Drug Development :

- N2-Ethylpyridine-2,5-diamine derivatives are used as coupling agents for determining diazotised procaine hydrochloride in pharmaceutical preparations, indicating their utility in drug analysis (Fayaz, El-tarras, & Sheribah, 1982).

Environmental Applications and Corrosion Inhibition :

- Diamine derivatives have been investigated for their role in inhibiting the corrosion of mild steel in acidic solutions, highlighting their potential in industrial applications (Herrag, Hammouti, Elkadiri, Aouniti, Jama, Vezin, & Bentiss, 2010).

properties

IUPAC Name |

2-N-ethylpyridine-2,5-diamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3.2ClH/c1-2-9-7-4-3-6(8)5-10-7;;/h3-5H,2,8H2,1H3,(H,9,10);2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLSCQLMDYLTBCZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC=C(C=C1)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N2-Ethylpyridine-2,5-diamine dihydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Isopropyl-2-(3-methoxy-2-naphthamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B3012828.png)

![(E)-3-(5-bromo-2-prop-2-enoxyphenyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide](/img/structure/B3012833.png)

![N-[(1-Morpholin-4-ylcyclobutyl)methyl]-9H-xanthene-9-carboxamide](/img/structure/B3012848.png)